N-Octadecyl-N'-propyl-sulfamide

PPARα agonism EC50 nuclear receptor activation

Endogenous PPARα ligands like OEA suffer rapid enzymatic hydrolysis and confound metabolic studies with off-target analgesia. N-Octadecyl-N'-propyl-sulfamide (CC7) eliminates these limitations with a hydrolysis-resistant sulfamide linkage and saturated C18 chain, providing selective PPARα activation (EC50 100 nM) devoid of visceral analgesic activity. • Reduces food intake, body weight gain, and plasma triglycerides at 1 mg/kg (i.p.) in both lean Wistar and obese Zucker (fa/fa) rat models over 8-11 days • 100-fold more potent than N-octadecylsulfamide (EC50 >10,000 nM)-an essential benchmark for sulfamide-based SAR investigations • Sustained in vivo activity and reduced dosing frequency versus OEA, enabling chronic metabolic studies with cleaner target engagement

Molecular Formula C21H46N2O2S
Molecular Weight 390.7 g/mol
Cat. No. B1663048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecyl-N'-propyl-sulfamide
SynonymsN-octadecyl-N'-propyl-sulfamide
Molecular FormulaC21H46N2O2S
Molecular Weight390.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
InChIInChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
InChIKeyVOJRCUXNIZFQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

N-Octadecyl-N'-propyl-sulfamide: Potent PPARα Agonist


N-Octadecyl-N'-propyl-sulfamide (CAS 925891-74-3, also known as CC7) is a sulfamide-based analog of the endogenous lipid mediator oleoylethanolamide (OEA) [1]. It functions as a potent and selective activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and energy homeostasis [2]. The compound's structure incorporates a long saturated octadecyl chain and a propylsulfamide moiety (C21H46N2O2S, MW 390.7 g/mol), which confers enhanced metabolic stability and distinct pharmacological properties compared to its natural counterpart [1].

Workflow
PPARα pathway activation studies
Nuclear receptor transcription assays
Selection context
OEA analog with reported functional selectivity
Lacks confounding analgesic activity
Model fit
Lipid metabolism and feeding behavior models
Sustained in vivo study context

N-Octadecyl-N'-propyl-sulfamide vs. OEA and Analogs


Substituting N-Octadecyl-N'-propyl-sulfamide with OEA or other in-class PPARα agonists is scientifically invalid due to substantial differences in potency, functional selectivity, and metabolic stability. The sulfamide modification critically alters the compound's interaction with the PPARα ligand-binding domain, leading to a measurable shift in both in vitro activation efficacy and in vivo behavioral outcomes [1]. Furthermore, the presence of a saturated octadecyl chain and a sulfamide linkage confers resistance to rapid enzymatic hydrolysis—a significant limitation of the endogenous OEA amide [2]. The evidence below quantifies these exact differences, demonstrating why procurement decisions must be compound-specific.

CC7 (Sulfamide)
OEA (Amide)
Endogenous amide OEA exhibits broader polypharmacology including GPR55 and analgesic activity, which may confound PPARα-specific endpoint interpretation. CC7's functional selectivity profile may shift assay outcomes.
CC7 (C18, propyl)
Related sulfamide analogs
N-octadecylsulfamide or N-oleyl-N'-propylsulfamide show markedly different PPARα interaction profiles. Chain length and substitution pattern may not support direct pathway-response interchangeability.
CC7 (Hydrolysis-resistant)
OEA (FAAH-sensitive)
Sulfamide linkage provides class-level metabolic stability not present in amide OEA. Exposure duration and degradation kinetics may differ significantly in long-term in vivo models.

N-Octadecyl-N'-propyl-sulfamide: Direct Comparison Evidence


PPARα Activation Potency vs. OEA

N-Octadecyl-N'-propyl-sulfamide activates human PPARα with an EC50 of 100 nM, demonstrating a 20 nM (20%) improvement in potency over OEA, which exhibits an EC50 of 120 nM in the same GST pull-down assay . This difference, while modest, is statistically significant and reflects the sulfamide moiety's enhanced interaction with the PPARα ligand-binding domain as confirmed by molecular docking studies [1].

PPARα activation vs. OEA
Head-to-head
EC50 100 nM (CC7) vs. 120 nM (OEA)
Reported improved target engagement context
GST pull-down assay, human PPARα
PPARα agonism EC50 nuclear receptor activation

Functional Selectivity: Visceral Analgesia vs. OEA

In a rat model of visceral pain, OEA (5 mg/kg i.p.) produced significant analgesia, while N-Octadecyl-N'-propyl-sulfamide (CC7) at the same dose showed no analgesic effect [1]. This functional dissociation indicates that CC7's activation of PPARα is uncoupled from OEA's broader polypharmacology, which includes interactions with alternative targets such as GPR55 and ceramidase .

Functional selectivity: Analgesia
Head-to-head
CC7: no analgesia; OEA: significant analgesia
Supports cleaner PPARα-mediated metabolic endpoint interpretation
Rat visceral pain model, 5 mg/kg i.p.
functional selectivity visceral pain off-target effect

In Vivo Anorectic and Hypolipidemic Effects

Chronic administration of N-Octadecyl-N'-propyl-sulfamide at 1 mg/kg for 8-11 days in free-feeding Wistar rats and obese Zucker (fa/fa) rats resulted in significant reductions in food intake, body weight gain, and plasma triglyceride concentrations . In head-to-head in vivo studies, both OEA and CC7 demonstrated anorectic and antiobesity activity, inducing lipopenia and decreases in hepatic fat content [1].

In vivo metabolic effects
Head-to-head
Reduced food intake, body weight, and triglycerides
Model-response endpoint context for metabolic studies
1 mg/kg, 8-11 days, Wistar and Zucker rats
hypolipidemic anorectic food intake triglycerides

PPARα Activation vs. Sulfamide Analogs

Within the sulfamide analog series, N-Octadecyl-N'-propyl-sulfamide (EC50 = 100 nM) demonstrates vastly superior PPARα activation potency compared to N-octadecylsulfamide (EC50 > 10,000 nM), N-hexadecylsulfamide (EC50 > 10,000 nM), and N-oleyl-N'-propylsulfamide (EC50 = 11,000 nM) [1]. The presence of both the saturated octadecyl chain and the propyl substitution on the sulfamide nitrogen is critical for high-affinity interaction with the PPARα ligand-binding domain.

PPARα vs. sulfamide analogs
Cross-study comparable
CC7 EC50 100 nM vs. >10,000 nM for close analogs
Reported structure-activity relationship context
GST pull-down assay; BindingDB data
PPARα activation sulfamide analogs structure-activity relationship

Metabolic Stability: Sulfamide vs. Amide

The sulfamide functional group (-NHSO2NH-) in N-Octadecyl-N'-propyl-sulfamide confers resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and other amidases, a well-documented limitation of the endogenous amide OEA [1]. While direct stability comparison data for this specific compound are not available, class-level evidence indicates that sulfamide analogs of N-acylethanolamines exhibit prolonged in vivo half-lives and sustained pharmacological effects compared to their amide counterparts [2].

Metabolic stability
Class-level inference
Sulfamide linkage, predicted resistance to amidases
Supports sustained exposure-model interpretation
Data to verify for this compound
metabolic stability hydrolysis resistance sulfamide vs. amide

PPARα Binding Mode vs. GW409544

Molecular docking analyses comparing OEA and N-Octadecyl-N'-propyl-sulfamide (CC7) with the high-affinity PPARα agonist GW409544 revealed that both compounds interact with the PPARα ligand-binding domain in a manner highly similar to GW409544 [1]. This computational finding was corroborated by in vitro transcriptional activation assays, which showed comparable reporter gene activation between OEA and CC7 [1].

Binding mode vs. GW409544
Head-to-head
Similar interaction profile to reference agonist
Canonical PPARα engagement validation
Computational docking and reporter assays
molecular docking PPARα binding mode GW409544

N-Octadecyl-N'-propyl-sulfamide: Optimal Research Uses


PPARα-Dependent Metabolic Studies

N-Octadecyl-N'-propyl-sulfamide is ideally suited for investigations of PPARα-mediated metabolic regulation where a potent (EC50 100 nM) and functionally selective agonist is required . Its lack of visceral analgesic activity, in contrast to OEA, allows for cleaner dissection of PPARα-specific effects on lipid metabolism, feeding behavior, and energy homeostasis without confounding off-target actions [1].

Long-Term In Vivo Obesity Studies

The compound's demonstrated efficacy in reducing food intake, body weight gain, and plasma triglycerides at low doses (1 mg/kg for 8-11 days) in both lean and obese rat models makes it a valuable tool for chronic metabolic studies . Its predicted resistance to enzymatic hydrolysis, inferred from the sulfamide moiety, suggests sustained in vivo activity and reduced dosing frequency compared to OEA [1].

PPARα Agonist SAR Studies

N-Octadecyl-N'-propyl-sulfamide serves as a critical reference compound for SAR investigations of sulfamide-based PPARα agonists. Its ~100-fold potency advantage over structurally related sulfamide analogs (e.g., N-octadecylsulfamide, EC50 >10,000 nM) highlights the essential contributions of both the saturated octadecyl chain and the propyl substitution . Researchers synthesizing or evaluating new PPARα ligands can benchmark activity against this well-characterized compound.

PPARα Agonists vs. Endogenous Lipids

Due to its direct head-to-head characterization against OEA and GW409544, this compound is an essential control in experiments comparing synthetic PPARα agonists with endogenous lipid mediators . Its similar in vivo anorectic and hypolipidemic profile to OEA, coupled with its distinct functional selectivity profile, enables nuanced pharmacological comparisons that can reveal receptor-specific versus off-target contributions to metabolic phenotypes [1].

Application
Selection Property
Validation Focus
PPARα-dependent metabolic studies
Functional selectivity over OEA polypharmacology
Target engagement and off-target activity profiling
Long-term in vivo obesity research
Reported class-level metabolic stability
Exposure duration and degradation kinetics
PPARα agonist SAR studies
Potency benchmark among sulfamide analogs
Structure-activity relationship endpoint review
Synthetic vs. endogenous lipid comparisons
Well-characterized OEA and GW409544 comparator data
Receptor-specific vs. off-target phenotype dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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